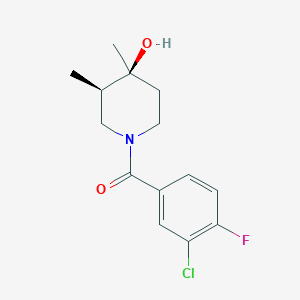
N-(5-chloro-2-methylphenyl)-2-(4-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-2-(4-nitrophenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenyl group, a nitrophenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-(4-nitrophenoxy)acetamide typically involves the following steps:
Chlorination: The chloro group is introduced into the phenyl ring via chlorination reactions, often using chlorine gas or other chlorinating agents.
Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved through the reaction of the chlorinated and nitrated intermediates with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Hydrolysis Conditions: Aqueous acid (HCl), aqueous base (NaOH).
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: Studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(4-nitrophenoxy)acetamide depends on its specific application:
Pharmacological Effects: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Material Properties: Its electronic structure may influence its behavior in electronic or optical applications.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(4-nitrophenoxy)acetamide
- N-(5-bromo-2-methylphenyl)-2-(4-nitrophenoxy)acetamide
- N-(5-chloro-2-methylphenyl)-2-(4-aminophenoxy)acetamide
Uniqueness
N-(5-chloro-2-methylphenyl)-2-(4-nitrophenoxy)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-10-2-3-11(16)8-14(10)17-15(19)9-22-13-6-4-12(5-7-13)18(20)21/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMVBOQJMOVYKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5532836.png)
![8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5532859.png)
![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-phenylpiperidine-1-carboxamide](/img/structure/B5532867.png)
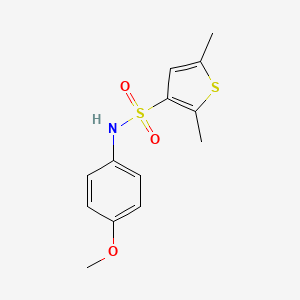

![(4-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5532898.png)
![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5532918.png)
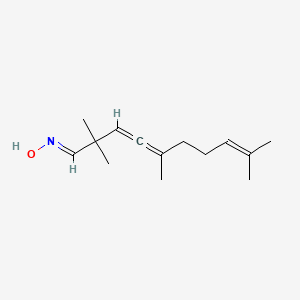
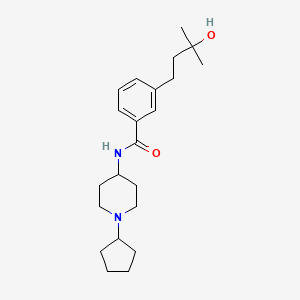
![4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5532932.png)
![2-[4-(3-ethoxy-5-fluorophenyl)phenyl]-N,N-dimethylacetamide](/img/structure/B5532939.png)
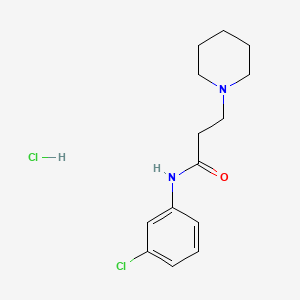
![2-(3-hydroxyphenyl)-N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]acetamide](/img/structure/B5532952.png)
